
(R)-2-((tert-Butoxycarbonyl)amino)-5-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-D-Orn(Dde)-OH, also known as N-α-(tert-Butoxycarbonyl)-N-δ-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-ornithine, is a derivative of the amino acid ornithine. It is commonly used in peptide synthesis as a protecting group for the amino group, which helps to prevent unwanted side reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Orn(Dde)-OH typically involves the protection of the amino group of ornithine with a tert-butoxycarbonyl (Boc) group and the protection of the δ-amino group with a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) and Dde-hydrazine in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of Boc-D-Orn(Dde)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Boc-D-Orn(Dde)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Dde protecting groups under acidic and basic conditions, respectively.
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, while hydrazine or hydroxylamine is used for Dde deprotection.
Substitution: Common reagents include alkyl halides and acyl chlorides, which react with the amino groups under basic conditions.
Major Products Formed
Deprotection: The major products are ornithine and the corresponding deprotected amino acids.
Substitution: The major products are substituted ornithine derivatives, depending on the electrophile used.
Scientific Research Applications
Boc-D-Orn(Dde)-OH has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of peptides and proteins, serving as a protecting group for amino acids.
Biology: Utilized in the study of enzyme-substrate interactions and protein folding.
Medicine: Employed in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of Boc-D-Orn(Dde)-OH involves the protection of amino groups to prevent unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, while the Dde group is stable under acidic conditions but can be removed under basic conditions. This selective deprotection allows for the stepwise synthesis of peptides with high precision.
Comparison with Similar Compounds
Similar Compounds
Boc-D-Orn(Z)-OSu: Another derivative of ornithine with a different protecting group.
Boc-D-Orn(Fmoc)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.
Boc-D-Orn(Cbz)-OH: Uses a benzyloxycarbonyl (Cbz) group for protection.
Uniqueness
Boc-D-Orn(Dde)-OH is unique due to its dual protecting groups, which provide selective deprotection under different conditions. This allows for greater control and precision in peptide synthesis compared to other similar compounds.
Properties
Molecular Formula |
C20H32N2O6 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(2R)-5-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C20H32N2O6/c1-12(16-14(23)10-20(5,6)11-15(16)24)21-9-7-8-13(17(25)26)22-18(27)28-19(2,3)4/h13,23H,7-11H2,1-6H3,(H,22,27)(H,25,26)/t13-/m1/s1 |
InChI Key |
XIGXGXOCUDAHBK-CYBMUJFWSA-N |
Isomeric SMILES |
CC(=NCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Canonical SMILES |
CC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


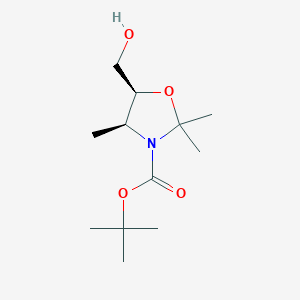
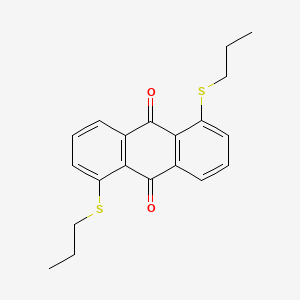
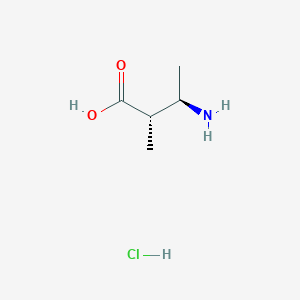

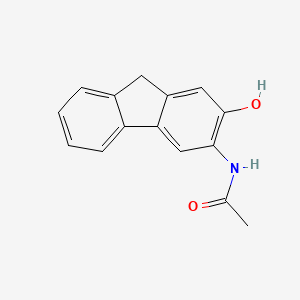
![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(4-fluorophenyl)-5-phenyl-](/img/structure/B13143709.png)
![2-Bromo-6-iododibenzo[b,d]thiophene](/img/structure/B13143712.png)
![3,10-Dihydrocyclopenta[a]fluoren-1(2H)-one](/img/structure/B13143718.png)
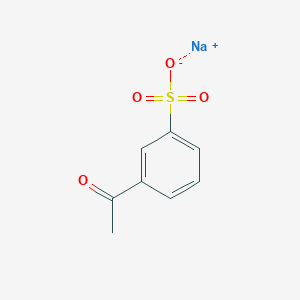
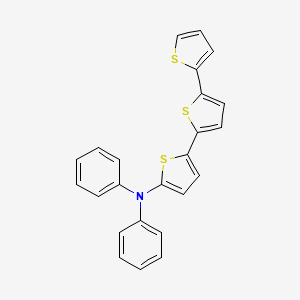
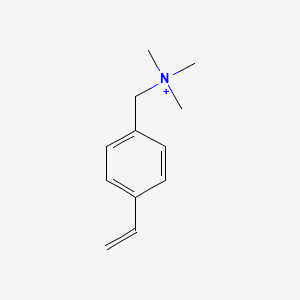
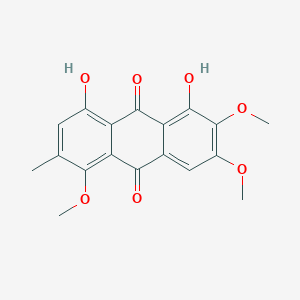
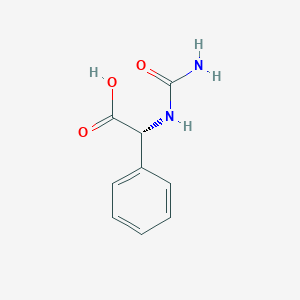
![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-diphenyl-](/img/structure/B13143774.png)
